![molecular formula C14H12N2O4 B094768 4,4'-Diamino-[1,1'-biphenyl]-2,2'-dicarboxylic acid CAS No. 17557-76-5](/img/structure/B94768.png)

4,4'-Diamino-[1,1'-biphenyl]-2,2'-dicarboxylic acid

Vue d'ensemble

Description

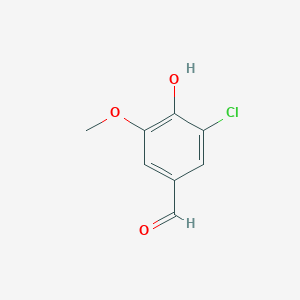

The compound 4,4'-Diamino-[1,1'-biphenyl]-2,2'-dicarboxylic acid is a derivative of biphenyl-4,4'-dicarboxylic acid, which is a biphenyl compound with carboxylic acid groups at the 4 and 4' positions. This compound is of interest due to its potential applications in the synthesis of coordination polymers and its role in forming hydrogen-bonded networks in cocrystals.

Synthesis Analysis

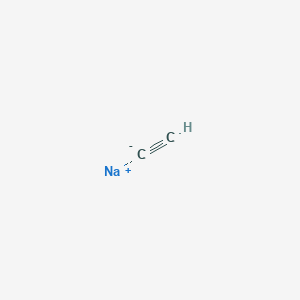

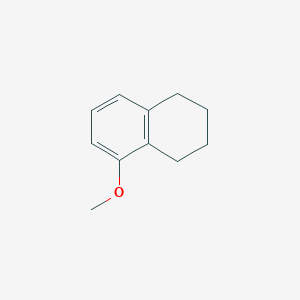

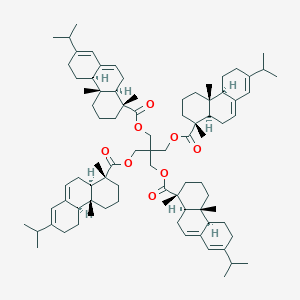

The synthesis of related compounds involves the use of semi-rigid polycarboxylic acids, such as the one mentioned in the first paper, where 4',4',4'-[(trimethylamino)]-tris[(1,1'-biphenyl)-2-carboxylic acid] (H3TMCA) is synthesized and used to self-assemble cadmium coordination polymers under solvothermal conditions . Although not the exact compound , this process highlights the potential synthetic routes that could be adapted for the synthesis of 4,4'-Diamino-[1,1'-biphenyl]-2,2'-dicarboxylic acid by incorporating amino groups instead of trimethylamino groups.

Molecular Structure Analysis

The molecular structure of coordination polymers derived from similar biphenyl dicarboxylic acids can vary significantly, as demonstrated by the three cadmium coordination polymers with different topologies and point symbols . This suggests that the molecular structure of 4,4'-Diamino-[1,1'-biphenyl]-2,2'-dicarboxylic acid could also lead to diverse coordination polymers with unique geometries, depending on the reaction conditions and the metals involved.

Chemical Reactions Analysis

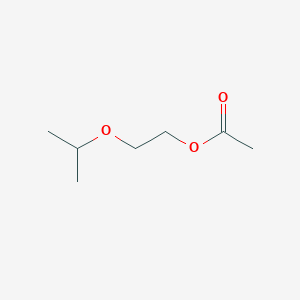

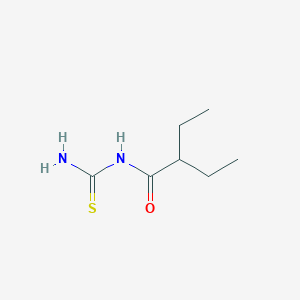

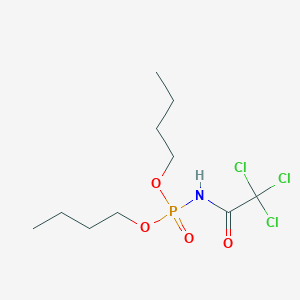

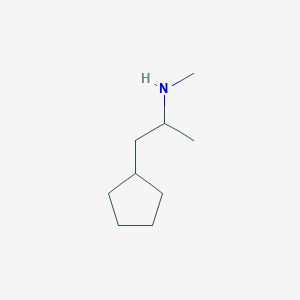

The chemical reactivity of biphenyl dicarboxylic acid derivatives is showcased in the formation of cocrystals and diamides. For instance, biphenyl-4,4'-dicarboxylic acid reacts with a dipyridyl base to form a molecular co-crystal with a distinct hydrogen-bonding pattern . Similarly, the reaction of carboxylic acid chlorides with amines can lead to the formation of diamides . These reactions are indicative of the types of chemical transformations that 4,4'-Diamino-[1,1'-biphenyl]-2,2'-dicarboxylic acid might undergo, such as forming amide bonds or participating in hydrogen-bonding networks.

Physical and Chemical Properties Analysis

The physical and chemical properties of biphenyl dicarboxylic acid derivatives can be quite varied. For example, the cadmium coordination polymers mentioned in the first paper exhibit solid-state photoluminescence properties . The hydrogen-bonded sheets in the cocrystal formed by biphenyl-4,4'-dicarboxylic acid demonstrate the ability of these compounds to engage in extensive intermolecular interactions, which can influence their physical properties . These insights suggest that 4,4'-Diamino-[1,1'-biphenyl]-2,2'-dicarboxylic acid may also possess unique optical properties and the ability to form stable supramolecular structures through hydrogen bonding.

Applications De Recherche Scientifique

Catalytic CO2 Conversion : This compound, as part of a copper-paddlewheel-based metal-organic framework (MOF), has shown high efficiency in catalytic CO2 cycloaddition with propene oxide to produce cyclic carbonate, offering a new strategy for designing catalysts for CO2 chemical conversion under ambient conditions (Wei & Ye, 2019).

Polymer Synthesis : It has been used in the synthesis of thermotropic poly(ester-imide)s, indicating its utility in polymer chemistry (Abajo et al., 1997).

Chemical Stability of MOFs : The introduction of intramolecular hydrogen bonds in ligands like 4,4'-Diamino-[1,1'-biphenyl]-2,2'-dicarboxylic acid enhances the chemical stability of MOFs, providing insights into the design of highly stable MOFs for widespread use (Wang et al., 2020).

High-Performance Polymers : This compound has been involved in the synthesis of polymers like poly(benzobisthiazole)s, contributing to the development of high-performance materials (Hu et al., 1998).

Supramolecular Chemistry : Its derivatives have been studied in the formation of supramolecular assemblies with various dicarboxylic acids, contributing to the field of crystal engineering and molecular recognition (Nandy et al., 2016).

Fuel Cell Technology : Derivatives like sulfonated diamines, which include structures similar to 4,4'-Diamino-[1,1'-biphenyl]-2,2'-dicarboxylic acid, have been used in the development of sulfonated polyimides for fuel cell applications (Fang et al., 2002).

Safety And Hazards

Propriétés

IUPAC Name |

5-amino-2-(4-amino-2-carboxyphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O4/c15-7-1-3-9(11(5-7)13(17)18)10-4-2-8(16)6-12(10)14(19)20/h1-6H,15-16H2,(H,17,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKHDOBRSMHTMOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)C(=O)O)C2=C(C=C(C=C2)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4'-Diamino-[1,1'-biphenyl]-2,2'-dicarboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

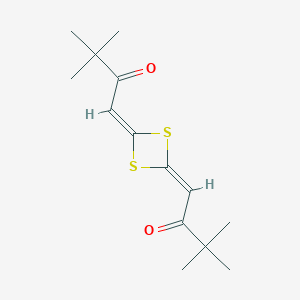

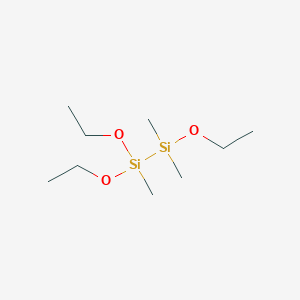

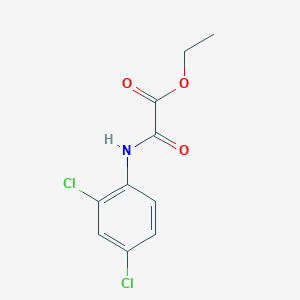

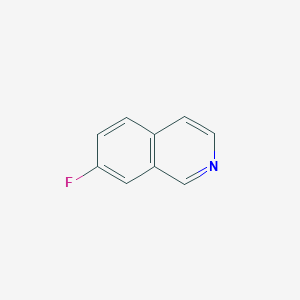

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.